N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITNMLLHJNCMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active core structure of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced properties.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in materials science for developing new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The triazolo-pyridazine scaffold is shared among analogs, but substituents and fused rings differ significantly:
Pharmacological Implications
- Fluorine Substitution : The 3,4-difluorophenyl group in the target compound balances lipophilicity and polarity, improving membrane permeability compared to the trifluoromethylphenyl group in Compound 852374-82-4, which may cause excessive hydrophobicity .
- Sulfur Linkage : The sulfanylacetamide moiety in all compounds facilitates hydrogen bonding with biological targets, but electronic effects from fluorine/trifluoromethyl groups modulate potency .
Research Findings and Trends
- Substituent Optimization : Fluorine and trifluoromethyl groups are prioritized for metabolic stability, but excessive fluorination (e.g., in Compound 852374-82-4) may compromise solubility .
- Synthetic Challenges: Benzothieno-fused analogs () require multi-step synthesis and yield <75%, whereas simpler triazolo-pyridazines (Target Compound, ) offer higher scalability .
- Unresolved Questions: Evidence lacks explicit data on the target compound’s bioactivity.
Biological Activity
The compound N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 365.39 g/mol
This compound features a triazole moiety, which is significant in medicinal chemistry due to its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. Notably, it has been studied for its inhibitory effects on PIM kinases , which are involved in cell survival and proliferation pathways.
Key Findings:
- Inhibition of PIM Kinases : The compound has shown potent inhibition against PIM1 and PIM2 isoforms with IC50 values in the low nanomolar range (5–30 nmol/L) .
- Impact on Cell Signaling : By inhibiting these kinases, the compound disrupts phosphorylation processes critical for cancer cell survival .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Studies:
- MV4–11 Cell Line : The compound inhibited the phosphorylation of BAD at Ser112 with an IC50 lower than 30 nmol/L, indicating its potential as an anticancer agent .
- Breast Cancer Models : Studies have suggested that derivatives of this compound can induce apoptosis in breast cancer cells by modulating PIM kinase activity .
Antimicrobial Properties
In addition to its anticancer activity, this compound also displays antimicrobial properties. Its triazole structure contributes to broad-spectrum antibacterial and antifungal activities.
Comparative Efficacy:
A study highlighted that compounds with similar triazole backbones exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, outperforming traditional antibiotics .
Biological Activity Summary Table
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and triazole groups significantly affect the biological activity of the compound. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances kinase inhibition potency.
- Sulfanyl Group : This group is crucial for maintaining interaction with target proteins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
- Methodological Answer: The synthesis of triazolopyridazine derivatives often involves coupling aromatic sulfonyl chlorides with amine-containing intermediates. For example, improved yields are achieved using 3-picoline or 3,5-lutidine as bases, which facilitate regioselective coupling while minimizing side reactions. Reaction optimization in acetonitrile or DMSO at room temperature is recommended for stability .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, crystal structures of analogous acetamide derivatives (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) were resolved using monoclinic systems (space group P21/c) with lattice parameters a = 18.220 Å, b = 8.118 Å, and c = 19.628 Å . Complementary techniques like NMR (¹H/¹³C) and HRMS should corroborate functional groups and molecular weight.
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer: Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred for dissolution due to the compound’s sulfanyl and acetamide moieties. Stability tests under varying pH (e.g., 3–9) and temperatures (4°C–40°C) should be conducted, with HPLC monitoring degradation products over 72 hours. Avoid prolonged exposure to light, as heterocyclic cores like triazolo-pyridazine may photodegrade .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Kinase inhibition assays (e.g., EGFR, VEGFR2) are relevant given the triazolopyridazine scaffold’s known role in targeting ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations are recommended, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in sulfanylacetamide coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict preferential coupling at the triazolopyridazine C3 position. Compare activation energies for competing pathways (e.g., C3 vs. C6 substitution). Molecular docking (AutoDock Vina) into kinase domains may further validate bioactivity hypotheses .
Q. What strategies mitigate low yields in multi-step syntheses of triazolopyridazine derivatives?
- Methodological Answer: Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., base concentration, temperature). For example, 3-picoline (1.0 mol) in acetonitrile at 25°C improved yields by 30% in analogous sulfonamide syntheses . Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to prevent carryover impurities.
Q. How to resolve contradictions between computational and experimental solubility data?
- Methodological Answer: Reassess computational models (e.g., COSMO-RS) with revised solvent descriptors or force fields. Experimentally, use dynamic light scattering (DLS) to detect aggregation at high concentrations. Cross-validate with µPion solubility analyzer data under biorelevant conditions (FaSSIF/FeSSIF media) .
Q. What analytical techniques confirm regiochemical purity in triazolopyridazine analogs?
- Methodological Answer: LC-MS/MS with collision-induced dissociation (CID) can distinguish isomers via fragmentation patterns. For example, the sulfanylacetamide moiety produces characteristic fragments at m/z 121 and 153. 2D NMR (HSQC, HMBC) clarifies through-space correlations between pyridinyl protons and triazolopyridazine carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
